5-Bromo-2-fluoro-3-methoxybenzoyl chloride
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Overview
Description
5-Bromo-2-fluoro-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
The synthesis of 5-Bromo-2-fluoro-3-methoxybenzoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-fluoro-3-methoxybenzoic acid.
Conversion to Acid Chloride: The benzoic acid derivative is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion to the acid chloride.
Chemical Reactions Analysis
5-Bromo-2-fluoro-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-bromo-2-fluoro-3-methoxybenzoic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
5-Bromo-2-fluoro-3-methoxybenzoyl chloride is utilized in various scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Agrochemicals: It is used in the production of herbicides and pesticides.
Material Science: This compound is employed in the synthesis of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-methoxybenzoyl chloride involves its reactivity as an electrophile. The presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring enhances its electrophilicity, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to form new carbon-heteroatom bonds .
Comparison with Similar Compounds
5-Bromo-2-fluoro-3-methoxybenzoyl chloride can be compared with other similar compounds:
5-Bromo-2-fluoro-3-methoxybenzoic acid: This is the precursor in the synthesis of the acid chloride.
5-Bromo-2-methoxybenzenesulfonyl chloride: Another derivative used in organic synthesis, particularly in the preparation of sulfonamides.
Methyl 5-bromo-3-fluoro-2-methylbenzoate: A related ester used in different synthetic applications.
These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
5-bromo-2-fluoro-3-methoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-6-3-4(9)2-5(7(6)11)8(10)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQWPZCSWGMOGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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